molecular formula C23H22ClFN2O5 B15150023 4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B15150023
M. Wt: 460.9 g/mol
InChI Key: OWMWWAHVYKJPAA-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a fluorophenyl group, and a chlorobutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C . The reaction is carefully controlled to prevent the temperature from exceeding 70°C, ensuring the formation of the desired intermediate, which is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C23H22ClFN2O5

Molecular Weight

460.9 g/mol

IUPAC Name

[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl] 1-[(2-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H22ClFN2O5/c1-14-4-2-3-5-18(14)22(30)26-27-13-16(12-20(27)28)23(31)32-19(10-11-24)21(29)15-6-8-17(25)9-7-15/h2-9,16,19H,10-13H2,1H3,(H,26,30)

InChI Key

OWMWWAHVYKJPAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2CC(CC2=O)C(=O)OC(CCCl)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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